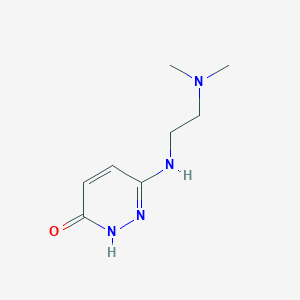

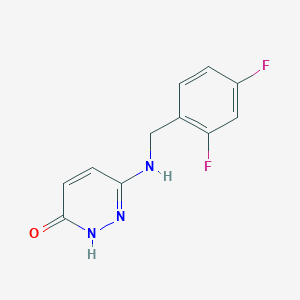

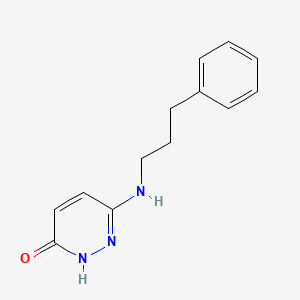

![molecular formula C8H9BrO4 B1479441 Acide 5-(bromométhyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylique CAS No. 2092568-07-3](/img/structure/B1479441.png)

Acide 5-(bromométhyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylique

Vue d'ensemble

Description

“5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound . It is related to the class of compounds known as bicyclo[2.2.1]heptanes, which are featured in various bioactive natural products and drug candidates .

Synthesis Analysis

The synthesis of related compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This process allows for rapid access to a wide range of these compounds from simple starting materials under mild and operationally simple conditions .Chemical Reactions Analysis

Carboxylic acids, such as “5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid”, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile .Applications De Recherche Scientifique

Synthèse asymétrique

Le composé peut être utilisé en synthèse asymétrique . Une réaction d'addition [4 + 2] formelle organocatalytique a été réalisée qui permet un accès rapide à une large gamme de bicyclo[2.2.1]heptane-1-carboxylates de manière hautement énantiosélective à partir de matières premières simples dans des conditions douces et opérationnellement simples .

Composés à haute densité énergétique (HEDC)

Le composé peut être utilisé dans la conception de nouveaux composés à haute densité énergétique (HEDC) . Une série de nouveaux dérivés de bicyclo[3.1.1]heptane contenant un atome d'azote aza et un substituant nitro ont été conçus et étudiés théoriquement . Les performances de détonation, les énergies de dissociation des liaisons (BDE) et la sensibilité au choc ont été calculées pour évaluer les composés conçus .

Découverte de médicaments

Le composé peut être utilisé dans la découverte de médicaments . L'échafaudage du bicyclo[2.2.1]heptane est caractérisé par des candidats médicaments tels que le LMV-6015 et l'AMG 221 .

Produits naturels bioactifs

Le composé peut être utilisé dans la synthèse de produits naturels bioactifs . Le camphre, les sordarines, l'α-santalol et le β-santalol sont des produits naturels bioactifs qui contiennent cette partie structurelle .

Auxiliary chiral

Le composé peut être utilisé comme auxiliaire chiral . Le bornanesultam est un auxiliaire chiral bien connu .

Ligands chiraux pour la catalyse aux métaux de transition

Le composé peut être utilisé comme ligands chiraux pour la catalyse aux métaux de transition . Le dibenzyldiène et le diphonane sont des ligands chiraux efficaces pour la catalyse aux métaux de transition .

Mécanisme D'action

Target of Action

Compounds with a bicyclo[3.1.1]heptane scaffold, like the one in the given compound, have been found to be bioisosteres for meta-substituted arenes . These arenes are common in many bioactive compounds and drugs, suggesting that the given compound might interact with similar targets.

Mode of Action

The exact mode of action would depend on the specific targets of the compound. The bromomethyl group might potentially undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with its targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been used in drug discovery, suggesting that they might interact with pathways relevant to various diseases .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given its potential as a bioisostere for meta-substituted arenes, it might have similar effects to compounds containing these arenes .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid in lab experiments is its versatility. It can be used as a catalyst, reagent, or inhibitor in a variety of experiments. However, there are some limitations to using 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid in lab experiments. It is a relatively expensive compound, and it is not always easy to obtain. In addition, it can be toxic if not handled properly.

Orientations Futures

There are several potential future directions for 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid research. One potential direction is to further explore its mechanism of action and the biochemical and physiological effects of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid. Another potential direction is to explore the potential applications of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid in drug development. Additionally, further research could be done to improve the synthesis method of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid and to make it more cost-effective. Finally, further research could be done to explore the potential toxicity of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid and to develop methods to reduce its toxicity.

Analyse Biochimique

Biochemical Properties

5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in biochemical reactions due to its reactive bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential as a drug candidate.

Cellular Effects

The effects of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these pathways, leading to changes in cellular responses and metabolic flux .

Molecular Mechanism

At the molecular level, 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are essential for determining safe and effective dosage ranges.

Metabolic Pathways

5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of ester bonds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential as a metabolic modulator.

Transport and Distribution

The transport and distribution of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function

Propriétés

IUPAC Name |

5-(bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4/c9-3-7-1-8(2-7,5(10)11)6(12)13-4-7/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDSGXYFTYFSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C(=O)OC2)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

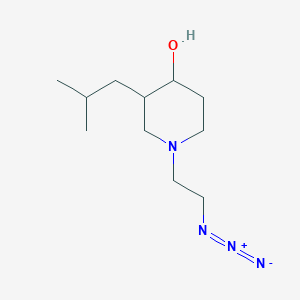

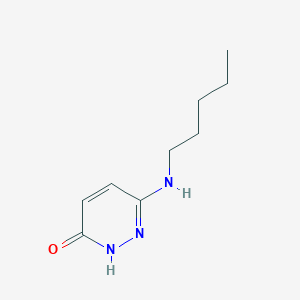

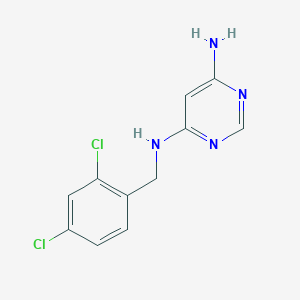

![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)

![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)